

CTX-0294885 Hydrochloride: A Technical Guide for Kinome Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CTX-0294885 hydrochloride

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Abstract

CTX-0294885 hydrochloride is a potent, broad-spectrum kinase inhibitor, identified as a novel bisanilino pyrimidine.[1][2] It serves as a powerful analytical reagent for the comprehensive analysis of kinome signaling networks.[3][4][5] This technical guide provides an in-depth overview of **CTX-0294885 hydrochloride**, including its mechanism of action, applications in kinome profiling, and detailed experimental methodologies. The information presented is intended to support researchers in utilizing this tool for the investigation of complex signaling pathways implicated in various diseases, such as cancer, inflammation, and diabetes.[3][4][6]

Introduction

The study of the kinome, the complete set of protein kinases in an organism, is crucial for understanding cellular signaling and identifying therapeutic targets. Broad-spectrum kinase inhibitors are invaluable tools for enriching and identifying large portions of the expressed kinome through mass spectrometry-based proteomics. **CTX-0294885 hydrochloride** has emerged as a significant reagent in this field due to its extensive coverage of the kinome.[2]

Mechanism of Action

CTX-0294885 hydrochloride functions as a broad-spectrum kinase inhibitor.[5] Its chemical structure, a bisanilino pyrimidine, allows it to bind to the ATP-binding site of a wide range of

kinases, thereby inhibiting their activity. This property has been leveraged to develop it into a Sepharose-supported kinase capture reagent, enabling the affinity purification of kinases from cell lysates.[\[1\]](#)[\[2\]](#)

Quantitative Data

Kinase Inhibition Profile

An initial in vitro screen demonstrated the potent inhibitory activity of CTX-0294885 against a variety of kinases. The half-maximal inhibitory concentrations (IC₅₀) for several key kinases are summarized in the table below.

Kinase	IC ₅₀ (nM)
FLT3	1
Src	2
JAK2	3
VEGF Receptor 3	3
FAK	4
Aurora Kinase A	18
JAK3	28

Table 1: In vitro inhibitory activity of CTX-0294885 against a panel of kinases.[\[7\]](#)

Kinome Capture Performance

CTX-0294885, when immobilized on Sepharose beads, serves as an effective affinity reagent for capturing a large number of kinases from complex biological samples.

Cell Line	Number of Protein Kinases Captured	Key Captured Kinase Families
MDA-MB-231	235	All members of the AKT family

Table 2: Kinase capture efficiency of CTX-0294885-immobilized beads in a human breast cancer cell line.[\[2\]](#)[\[4\]](#)[\[6\]](#)
[\[7\]](#)

When used in combination with a mixture of three other commonly used kinase inhibitors (Purvalanol B, SU6668, and VI16832), the number of identified kinases from MDA-MB-231 cells increased to 261, representing one of the largest kinome coverages from a single cell line reported to date.[\[2\]](#)[\[8\]](#)

Experimental Protocols

The primary application of **CTX-0294885 hydrochloride** is in mass spectrometry-based kinome profiling. The following is a generalized workflow for this application.

Preparation of CTX-0294885-Coupled Affinity Resin

CTX-0294885 is chemically coupled to a solid support, typically Sepharose beads, to create an affinity matrix for kinase enrichment. This process involves activating the Sepharose resin and then incubating it with CTX-0294885 to form a stable covalent bond.

Cell Lysis and Lysate Preparation

The target cells (e.g., MDA-MB-231) are cultured and then lysed to release the cellular proteins, including kinases. The lysis buffer should be optimized to maintain protein integrity and solubility.

Affinity Enrichment of Kinases

The cell lysate is incubated with the CTX-0294885-coupled Sepharose beads. The broad-spectrum inhibitory nature of CTX-0294885 allows it to bind to a wide array of kinases present in the lysate. Non-specifically bound proteins are removed through a series of wash steps.

Elution and Sample Preparation for Mass Spectrometry

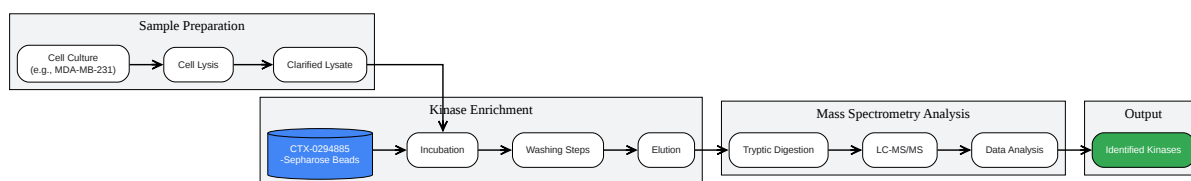
The captured kinases are eluted from the affinity resin. The eluted proteins are then typically denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

LC-MS/MS Analysis

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides, and the resulting data is used to identify the corresponding proteins (kinases).

Visualizations

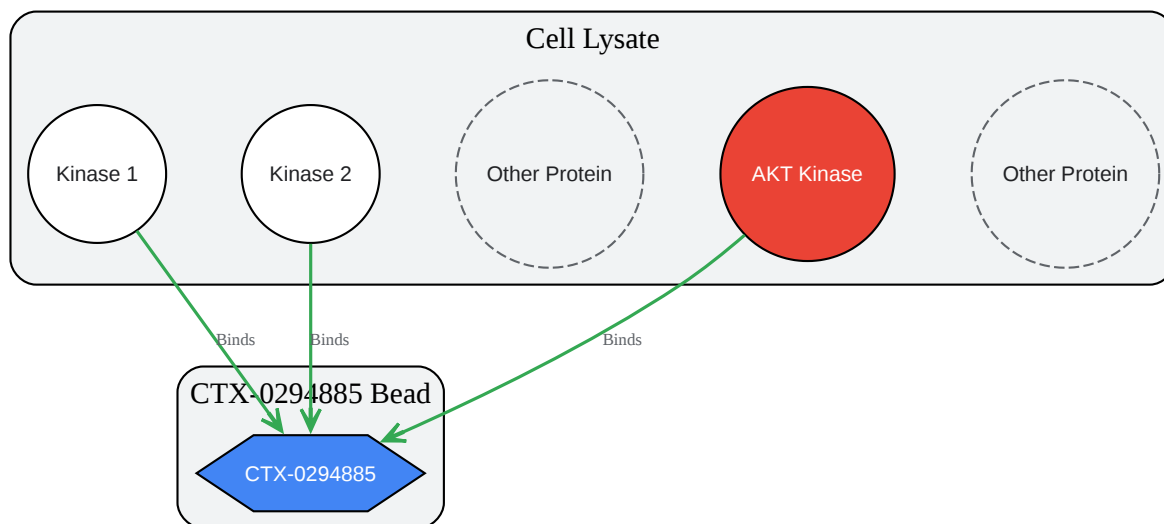
Experimental Workflow for Kinome Profiling



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Caption: Workflow for kinome profiling using **CTX-0294885 hydrochloride**.

Conceptual Representation of Kinase Capture



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Caption: Selective capture of kinases by CTX-0294885 from a complex protein mixture.

Conclusion

CTX-0294885 hydrochloride is a valuable research tool for the comprehensive analysis of the kinome. Its broad-spectrum inhibitory activity and successful application in affinity purification coupled with mass spectrometry make it a powerful reagent for identifying and quantifying kinases in various biological systems. The methodologies and data presented in this guide provide a foundation for researchers to effectively utilize **CTX-0294885 hydrochloride** in their studies of kinase signaling networks, potentially facilitating the development of novel therapeutic strategies.[2][5]

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